

What is the chemical structure of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pantoprazole N-oxide*

Cat. No.: *B018355*

[Get Quote](#)

An In-depth Technical Guide to Pantoprazole N-oxide

Executive Summary: This document provides a comprehensive technical overview of **Pantoprazole N-oxide**, a significant impurity encountered during the manufacturing of the proton pump inhibitor, Pantoprazole. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, and the analytical methodologies employed for its characterization. The formation of **Pantoprazole N-oxide** arises from the over-oxidation of the pyridine ring in Pantoprazole or its sulfide precursor during the synthesis process.^{[1][2]} Its identification and control are critical for ensuring the purity and safety of the final Pantoprazole drug product.

Chemical Identity and Structure

Pantoprazole N-oxide is structurally similar to Pantoprazole, with the key distinction being the presence of an N-oxide functional group on the pyridine ring. This modification significantly alters the electronic properties of the molecule.

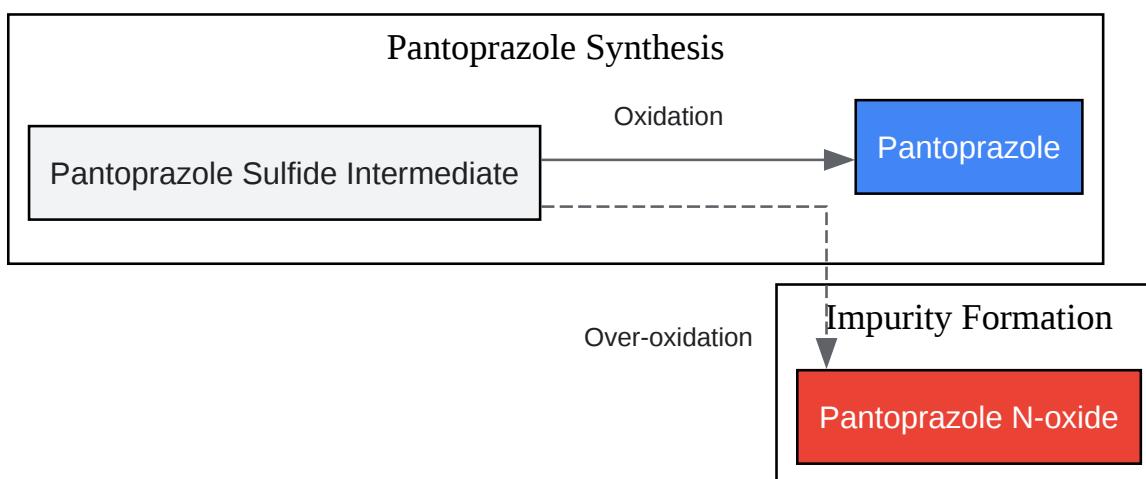
The formal chemical name for **Pantoprazole N-oxide** is 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.^{[3][4][5]}

The structure comprises a benzimidazole core substituted with a difluoromethoxy group, and a sulfinylmethyl group that links to a 3,4-dimethoxypyridine-1-oxide moiety.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of **Pantoprazole N-oxide** are summarized in the table below. These properties are essential for its separation, identification, and quantification in analytical studies.


Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₅ S	[3][4][6]
Molecular Weight	399.4 g/mol	[6]
CAS Number	953787-60-5	[1]
Appearance	Solid	
Solubility	DMF: 14 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble; PBS (pH 7.2): 0.20 mg/ml	[3]
UV λ _{max}	281 nm	[3]
InChI	InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)	[3][4]
SMILES	COC1=C(C(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC	

Synthesis and Formation

Pantoprazole N-oxide is not synthesized as a primary product but is formed as an impurity during the synthesis of Pantoprazole. The synthesis of Pantoprazole involves the oxidation of

the sulfide intermediate, 5-(difluoromethoxy)-2-[[[3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[2] During this critical oxidation step, over-oxidation can occur, leading to the formation of Pantoprazole sulfone and **Pantoprazole N-oxide**.[1][2] The formation of the N-oxide occurs on the pyridine ring of the molecule.

The following diagram illustrates the synthetic pathway of Pantoprazole and the side reaction leading to the formation of **Pantoprazole N-oxide**.

[Click to download full resolution via product page](#)

Pantoprazole synthesis and N-oxide impurity formation.

Experimental Protocols

The characterization of **Pantoprazole N-oxide** involves its synthesis for use as a reference standard and its analysis using various chromatographic and spectroscopic techniques.

Synthesis of Pantoprazole N-oxide

For the purpose of characterization and use as a reference standard, **Pantoprazole N-oxide** is synthesized, typically through the controlled oxidation of Pantoprazole or its sulfide precursor using a suitable oxidizing agent. A study by Reddy et al. describes the synthesis of several Pantoprazole impurities, including the N-oxide, for their structural elucidation.

General Protocol for Synthesis:

- Dissolve the Pantoprazole sulfide intermediate in a suitable organic solvent.
- Add a controlled amount of an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), at a specific temperature.
- Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction and extract the product.
- Purify the crude product using column chromatography to isolate **Pantoprazole N-oxide**.

Chromatographic Analysis

HPLC is the primary technique for the detection and quantification of **Pantoprazole N-oxide** in bulk drug samples of Pantoprazole.

High-Performance Liquid Chromatography (HPLC) Protocol:

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient elution system consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength of 281 nm is suitable for Pantoprazole and its impurities.^[3]
- Procedure: A solution of the Pantoprazole sample is injected into the HPLC system. The retention time of any peak corresponding to **Pantoprazole N-oxide** is compared with that of a certified reference standard.

Spectroscopic Characterization

The definitive identification of **Pantoprazole N-oxide** relies on various spectroscopic methods.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the impurity. For **Pantoprazole N-oxide** ($C_{16}H_{15}F_2N_3O_5S$),

the expected monoisotopic mass is approximately 399.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectroscopy are crucial for the structural elucidation of **Pantoprazole N-oxide**. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring will differ significantly from those in Pantoprazole due to the electronic effects of the N-oxide group.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The spectrum of **Pantoprazole N-oxide** would be expected to show characteristic absorption bands for the N-O stretching vibration, in addition to the other functional groups present in the molecule.

Conclusion

Pantoprazole N-oxide is a critical process-related impurity in the synthesis of Pantoprazole. A thorough understanding of its chemical structure, properties, and formation is essential for the development of robust analytical methods to control its levels in the final drug product. The experimental protocols outlined in this guide, including synthesis for reference standard preparation and characterization by HPLC, MS, NMR, and IR, provide a framework for the effective management of this impurity, ensuring the quality and safety of Pantoprazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pantoprazole N-Oxide | 953787-60-5 | SynZeal [synzeal.com]

- 5. researchgate.net [researchgate.net]
- 6. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of Pantoprazole N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018355#what-is-the-chemical-structure-of-pantoprazole-n-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com